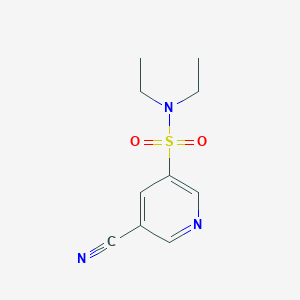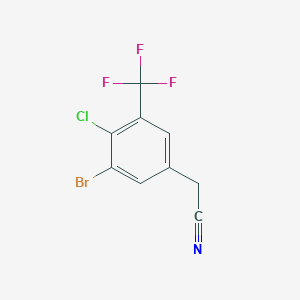
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, resistance to oxidation, and low reactivity with many other chemicals. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the following steps:
Starting Materials: The synthesis begins with 4-Bromo-3,3,4,4-tetrafluorobutanol and 2,2,3,3,4,4,4-heptafluorobutanol.
Carbonate Formation: The alcohol groups of the starting materials are reacted with phosgene (COCl₂) or a phosgene substitute such as triphosgene under controlled conditions to form the carbonate ester linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering. Solvents like dichloromethane or chloroform are commonly used. The temperature is maintained at low to moderate levels (0-25°C) to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of multiple fluorine atoms generally makes it resistant to such reactions.
Hydrolysis: The carbonate ester linkage can be hydrolyzed in the presence of acids or bases, leading to the formation of the corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines (e.g., methylamine) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions are used to break the carbonate ester bond.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate.
Hydrolysis: The primary products are 4-Bromo-3,3,4,4-tetrafluorobutanol and 2,2,3,3,4,4,4-heptafluorobutanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of materials with high thermal stability and chemical resistance.
Biology and Medicine
In biological and medical research, fluorinated compounds are often explored for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
Industrially, 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is used in the production of specialty polymers and coatings. These materials benefit from the compound’s resistance to harsh chemical environments and high temperatures.
Mecanismo De Acción
The mechanism of action of this compound in various applications is largely attributed to its fluorine content. Fluorine atoms create a strong electron-withdrawing effect, which can stabilize reactive intermediates and enhance the overall stability of the compound. In biological systems, the presence of fluorine can alter the interaction of the compound with enzymes and receptors, potentially leading to improved efficacy and reduced degradation.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutanol: A precursor in the synthesis of the carbonate compound.
2,2,3,3,4,4,4-Heptafluorobutanol: Another precursor used in the synthesis.
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-hexafluorobutyl carbonate: A similar compound with a slightly different fluorination pattern.
Uniqueness
The uniqueness of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate lies in its specific arrangement of fluorine atoms, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity that can be tailored for specific applications in materials science and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H6BrF11O3 |
|---|---|
Peso molecular |
451.03 g/mol |
Nombre IUPAC |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C9H6BrF11O3/c10-8(17,18)5(11,12)1-2-23-4(22)24-3-6(13,14)7(15,16)9(19,20)21/h1-3H2 |
Clave InChI |
POOVAHAZYHUKPW-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)


![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)



![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)


![6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12078041.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)
